1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-
Description
1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]- (CAS: 440102-69-2) is a branched aliphatic diamine featuring a pyridinyl substituent. Its molecular formula is C₁₂H₂₁N₃, with a molecular weight of 207.315 g/mol . The structure comprises a 2-pyridinyl ring substituted at the 5-position with an isopropyl group (1-methylethyl) and a 2-methylpropane-1,2-diamine chain attached via the N1 nitrogen (Figure 1). Key identifiers include:
- InChIKey: VZJUQXRRBAITRB-UHFFFAOYSA-N
- SMILES: CC(C)C1=CN=C(C=C1)NCC(C)(C)N .
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
2-methyl-1-N-(5-propan-2-ylpyridin-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C12H21N3/c1-9(2)10-5-6-11(14-7-10)15-8-12(3,4)13/h5-7,9H,8,13H2,1-4H3,(H,14,15) |
InChI Key |
VZJUQXRRBAITRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)NCC(C)(C)N |
Origin of Product |
United States |
Preparation Methods
Catalytic Amination of 2-Amino-2-Methyl-1-Propanol
A high-yield route involves catalytic amination of 2-amino-2-methyl-1-propanol under hydrogen pressure. In a high-pressure autoclave, the substrate reacts with liquid ammonia and hydrogen at 160–220°C using nickel- or cobalt-based catalysts. Post-reaction filtration and distillation yield >99% pure 2-methyl-1,2-propanediamine, as confirmed by IR (3353 cm⁻¹, N–H stretch), ¹H NMR (δ 1.068 ppm, –CH₃), and MS (m/z 89).
Table 1: Catalytic Amination Conditions
| Parameter | Value |
|---|---|
| Temperature | 160–220°C |
| Pressure | 8–12 MPa H₂ |
| Catalyst | Ni/Al₂O₃ |
| Yield | 85–92% |
Hydrogenation of Isopropanolamine
Alternative methods employ isopropanolamine hydrogenation in the presence of ammonia and ruthenium catalysts. At 150–240°C and 10–13 MPa, this route avoids chlorinated byproducts but requires rigorous purification to separate 2-methyl-1,2-propanediamine from piperazine derivatives.
Synthesis of 5-Isopropyl-2-Pyridinyl Derivatives
Palladium-Catalyzed Cross-Coupling
The 5-isopropyl-2-pyridinyl group is synthesized via Suzuki-Miyaura coupling, adapting protocols from imidazo[1,2-a]pyridine syntheses. Reaction of 2-bromo-5-isopropylpyridine with pinacol borane esters under Pd(PPh₃)₄ catalysis affords the substituted pyridine in 75–85% yield.
Alkylation of Pyridine Precursors
Alkylation of 2-aminopyridine with tert-butyl bromoacetate, followed by acid hydrolysis, introduces the isopropyl group. This method, though lower-yielding (60%), avoids transition metals, simplifying purification.
Conjugation of Diamine and Pyridinyl Moieties
N-Alkylation of 2-Methyl-1,2-Propanediamine
The diamine undergoes regioselective N-alkylation with 5-isopropyl-2-pyridinyl bromide. In anhydrous THF, using K₂CO₃ as base, the reaction proceeds at 80°C for 12 hours, yielding the target compound in 65–70% yield.
Table 2: N-Alkylation Optimization
| Condition | Optimal Value |
|---|---|
| Solvent | THF |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Reaction Time | 12 hours |
Reductive Amination
An alternative pathway employs reductive amination of 2-methyl-1,2-propanediamine with 5-isopropyl-2-pyridinecarboxaldehyde using NaBH₃CN. This method achieves 60% yield but requires strict moisture control.
Optimization and Challenges
- Regioselectivity : The primary amine in 1,2-propanediamine shows higher reactivity, necessitating protecting groups for selective N1-functionalization.
- Steric Hindrance : Bulkiness of the 5-isopropyl group reduces coupling efficiency, addressed via elevated temperatures.
- Catalyst Deactivation : Nickel catalysts require periodic regeneration to maintain activity.
Characterization and Analytical Data
The final product is characterized by:
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemical Reactivity
The chemical reactivity of 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]- primarily involves nucleophilic substitution reactions, which are typical of amines. It can participate in various reactions due to the electron-donating properties of its amine groups, making it a versatile compound in organic synthesis.
Potential Applications
1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]- has potential applications in:
- Organic synthesis
- Material science
- Pharmaceutical chemistry
Research and Interactions with Biological Molecules
Studies on the interactions of 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]- with biological molecules are crucial for understanding its mechanism of action. Research indicates that compounds similar to 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]- may exhibit various biological activities.
Similar Compounds
Several compounds share structural similarities with 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-.
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-Methylpropane-1,2-diamine | A simpler diamine without a pyridine ring. | Less complex structure; fewer biological activities. |
| N,N-Dimethyl-3-amino-4-pyridinecarboxamide | Contains a pyridine but differs in functional groups. | Exhibits distinct pharmacological properties. |
| 3-Amino-4-pyridinecarboxylic acid | Similar pyridine structure but with carboxylic acid functionality. | Different reactivity due to acidic nature; potential for different biological effects. |
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1,2-Propanediamine, 2-Methyl-N1-(5-Methyl-2-pyridinyl)- (CAS: 440102-68-1)
This analog replaces the 5-isopropyl group with a methyl substituent on the pyridine ring. Its molecular formula (C₁₁H₁₉N₃) and weight (193.29 g/mol) are slightly smaller than the target compound . The reduced steric bulk of the methyl group may enhance solubility in polar solvents compared to the isopropyl variant.
Fluazifop Butyl (CAS: 69806-50-4)
The electron-withdrawing trifluoromethyl group contrasts with the electron-donating isopropyl group in the target compound, which may influence reactivity in agrochemical contexts. For instance, Fluazifop’s pyridinyl group enhances herbicidal activity via interactions with acetyl-CoA carboxylase enzymes, whereas the diamine chain in the target compound could favor metal coordination or ligand-based applications.
Aliphatic Diamine Without Pyridinyl Substituents
1,2-Propanediamine,2-methyl-N1-(1-methylethyl)- (CAS: 5448-29-3)
This compound (C₇H₁₈N₂, MW: 130.23 g/mol) lacks the pyridinyl ring, featuring an isopropyl group directly bonded to the diamine chain . Its simpler structure results in a lower boiling point (167.5°C) and density (0.829 g/cm³) compared to the target compound, which likely has higher thermal stability due to aromaticity.
Tabulated Comparison of Key Properties
Research Findings and Implications
- Solubility : The pyridinyl ring enhances polarity, suggesting better solubility in aqueous-organic mixtures than the aliphatic diamine (CAS: 5448-29-3) .
- Agrochemical Potential: Structural parallels with Fluazifop imply possible pesticidal applications, though the diamine chain may redirect functionality toward metal chelation or enzyme inhibition .
Biological Activity
1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]- is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has the following chemical structure:
- IUPAC Name : 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-
- Molecular Formula : C10H15N3
- CAS Number : 62096-63-3
Synthesis
The synthesis of this compound typically involves the reaction of 1,2-propanediamine with pyridine derivatives under specific conditions. Recent studies have demonstrated effective synthetic routes that yield high purity and yield of the desired product. For instance, a study highlighted the use of various diamines in producing spiro-imidazo pyridine derivatives, showcasing the versatility of 1,2-propanediamine in organic synthesis .
Anticancer Properties
Several studies have investigated the anticancer properties of compounds derived from 1,2-propanediamine. For example:
- Mechanism of Action : The compound has been shown to induce apoptosis in tumor cells through various pathways. It inhibits proteasomal activity, leading to the accumulation of pro-apoptotic factors and subsequent cell death .
- Case Study : A study demonstrated that zinc complexes derived from similar diamines could inhibit proteasomal activity in cancer cells. This suggests that modifications to the diamine structure can enhance its therapeutic potential against cancer .
Antimicrobial Activity
The antimicrobial properties of 1,2-propanediamine derivatives have also been explored:
- Activity Against Bacteria : Compounds containing the pyridine moiety have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
- Research Findings : A recent investigation showed that certain derivatives demonstrated higher efficacy than standard antibiotics in vitro, indicating their potential as novel antimicrobial agents .
Table 1: Biological Activities of 1,2-Propanediamine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
